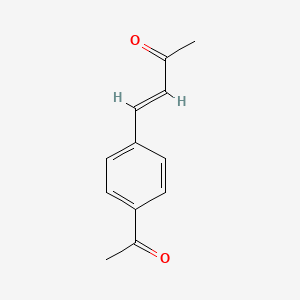
(3E)-4-(4-Acetylphenyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-3-butene-2-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-3-butene-2-one can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with an appropriate butene derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4-(4-Acetylphenyl)-3-butene-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(4-Acetylphenyl)-3-butene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid and sulfuric acid mixture for nitration at temperatures below 50°C.
Major Products Formed
Oxidation: Formation of 4-(4-acetylphenyl)-3-butenoic acid.
Reduction: Formation of 4-(4-acetylphenyl)-3-butanol.
Substitution: Formation of 4-(4-nitroacetylphenyl)-3-butene-2-one.
科学的研究の応用
4-(4-Acetylphenyl)-3-butene-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(4-Acetylphenyl)-3-butene-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 4-(4-Bromoacetylphenyl)-3-butene-2-one
- 4-(4-Nitroacetylphenyl)-3-butene-2-one
- 4-(4-Methoxyacetylphenyl)-3-butene-2-one
Uniqueness
4-(4-Acetylphenyl)-3-butene-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications .
特性
CAS番号 |
115665-94-6 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
(E)-4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3/b4-3+ |
InChIキー |
XCFFGUOWJMOOEM-ONEGZZNKSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(=O)C |
正規SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


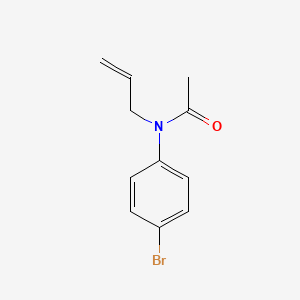

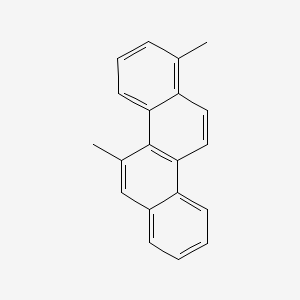

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
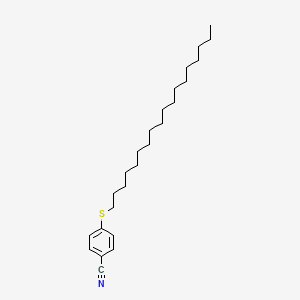

![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
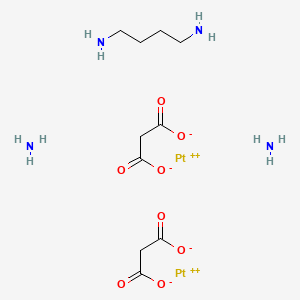
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
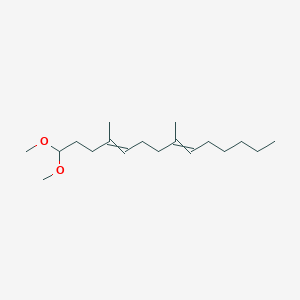
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
